molecular formula C30H37N3O5S2 B1193715 RORγt Inverse Agonist

RORγt Inverse Agonist

Cat. No.: B1193715
M. Wt: 583.76
InChI Key: KYIGOCCCBXRHNJ-MXVIHJGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RORγt inverse agonist is a potent this compound.

Scientific Research Applications

Regulation of Immune Responses and Autoimmune Diseases

RORγt functions as a transcription factor that regulates proinflammatory genes and plays a crucial role in several inflammatory and autoimmune diseases. Inverse agonists of RORγt can reduce the production of proinflammatory cytokines and increase resistance to autoimmune diseases in experimental rodent models, suggesting their potential as therapeutic approaches for autoimmune diseases (Jetten & Cook, 2020).

Molecular Mechanisms and Drug Discovery

RORγt inverse agonism is complex and can be categorized based on whether the agonists directly interfere with coactivator recruitment and transcription of RORγt. This classification aids in understanding drug discovery for RORγt inverse agonists and their potential therapeutic applications (Sun et al., 2021).

Insights from Molecular Dynamics Simulations

Molecular dynamics simulations on RORγt provide insights into how its transcription function is activated by agonists and interrupted by inverse agonists. These studies offer important information for the design and discovery of novel treatments for inflammatory and immunological diseases (Yuan et al., 2019).

Development of RORγt Agonists

The development of RORγt agonists, which can activate Th17 and Tc17 cells, is underway. These agonists are expected to provide a novel class of immune-activating anticancer drugs. Understanding the stabilization effect of RORγt agonists on helix 12 provides valuable information for switching existing RORγt inverse agonists to agonists (Yukawa et al., 2019).

Role in Treatment of Prostate Cancer

RORγt inverse agonists have shown potential as therapeutic agents for prostate cancer treatment. They inhibit cell growth and expression of prostate cancer markers, demonstrating their potential as a new class of compounds against prostate cancer (Zhang et al., 2019).

Properties

Molecular Formula

C30H37N3O5S2

Molecular Weight

583.76

IUPAC Name

trans-3-(5-(4-(N-(tert-Butyl)sulfamoyl)naphthalen-1-yl)-4-(cyclohexylmethyl)thiazole-2-carboxamido)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C30H37N3O5S2/c1-30(2,3)33-40(37,38)25-14-13-23(21-11-7-8-12-22(21)25)26-24(15-18-9-5-4-6-10-18)32-28(39-26)27(34)31-20-16-19(17-20)29(35)36/h7-8,11-14,18-20,33H,4-6,9-10,15-17H2,1-3H3,(H,31,34)(H,35,36)/t19-,20-

InChI Key

KYIGOCCCBXRHNJ-MXVIHJGJSA-N

SMILES

O=C([C@H]1C[C@H](NC(C2=NC(CC3CCCCC3)=C(C4=C5C=CC=CC5=C(S(=O)(NC(C)(C)C)=O)C=C4)S2)=O)C1)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RORγt Inverse Agonist

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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